Ensitrelvir fumarate Ensitrelvir fumarate
Brand Name: Vulcanchem
CAS No.: 2757470-18-9
VCID: VC14556227
InChI: InChI=1S/C22H17ClF3N9O2.C4H4O4/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24;5-3(6)1-2-4(7)8/h3-7,10H,8-9H2,1-2H3,(H,28,29,36);1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES:
Molecular Formula: C26H21ClF3N9O6
Molecular Weight: 647.9 g/mol

Ensitrelvir fumarate

CAS No.: 2757470-18-9

Cat. No.: VC14556227

Molecular Formula: C26H21ClF3N9O6

Molecular Weight: 647.9 g/mol

* For research use only. Not for human or veterinary use.

Ensitrelvir fumarate - 2757470-18-9

Specification

CAS No. 2757470-18-9
Molecular Formula C26H21ClF3N9O6
Molecular Weight 647.9 g/mol
IUPAC Name (E)-but-2-enedioic acid;6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione
Standard InChI InChI=1S/C22H17ClF3N9O2.C4H4O4/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24;5-3(6)1-2-4(7)8/h3-7,10H,8-9H2,1-2H3,(H,28,29,36);1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key FBOCUALVLIWPNQ-WLHGVMLRSA-N
Isomeric SMILES CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C.C(=CC(=O)O)C(=O)O

Introduction

Chemical and Pharmacological Profile

Structural Characteristics

Ensitrelvir fumarate combines a triazinane-dione core with multiple aromatic substituents, including a 2,4,5-trifluorobenzyl group and chlorinated indazole moiety. The fumarate salt formulation enhances solubility, with storage recommendations of -20°C for short-term and -80°C for long-term stability . X-ray crystallography confirms non-covalent binding to the 3CL protease active site through hydrogen bonding with His163 and π-π interactions with Phe140 .

Table 1: Key Physicochemical Properties

ParameterValue
Molecular FormulaC₂₆H₂₁ClF₃N₉O₆
CAS Number2757470-18-9
Solubility (10 mM)DMSO:Water (9:1)
Protease Inhibition (IC₅₀)13 nM (SARS-CoV-2 3CL)

Mechanism of Action

The compound competitively inhibits the 3CL protease (Mᴾᴿᴼ), preventing polyprotein processing essential for viral replication. Unlike covalent inhibitors (nirmatrelvir), ensitrelvir's non-covalent binding avoids electrophilic trap formation, potentially reducing off-target effects . In VeroE6/TMPRSS2 cells, it demonstrates equivalent potency against Alpha (B.1.1.7), Beta (B.1.351), Gamma (P.1), and Delta (B.1.617.2) variants .

Preclinical Efficacy

Murine models show dose-dependent reduction in pulmonary viral load (3-log decrease at 30 mg/kg BID). Pharmacodynamic analysis reveals lung concentrations exceed EC₉₀ for 24 hours post-125 mg dosing, supporting once-daily administration . Cross-reactivity studies indicate no significant inhibition of human cysteine proteases (cathepsin B/L) at therapeutic concentrations .

Clinical Development and Trial Outcomes

Phase 3 SCORPIO-HR Trial Design

The global double-blind trial (N=2093) randomized symptomatic COVID-19 patients within 5 days of onset to ensitrelvir (375 mg Day 1, 125 mg Days 2-5) or placebo. Primary endpoint analysis focused on the per-protocol population initiating treatment ≤3 days post-symptom onset (n=1888) .

Table 2: Key Efficacy Endpoints

ParameterEnsitrelvirPlaceboDifference (95% CI)
Mean symptom resolution (d)12.513.1-0.6 (-1.38, 0.19)
Viral RNA reduction (Day 4)-0.72 log₁₀-P<0.001
Culture negativity (Day 4)95.5%75.0%OR=6.2 (3.4-11.1)

Virologic Outcomes

Quantitative RT-PCR demonstrated accelerated viral clearance, with median time to undetectable RNA reduced by 2.1 days versus placebo (7.4 vs 9.5 days; P=0.003). Subgroup analysis showed enhanced benefit in seronegative patients (Δ=1.8 days) . Viral rebound occurred in <1.5% of both groups, contrasting with higher rates reported with monoclonal antibodies .

Symptom Trajectory

While the primary endpoint missed statistical significance (P=0.14), prespecified analysis of core respiratory symptoms (cough, dyspnea) showed 1.7-day faster resolution (P=0.02). Post-hoc analysis identified significant benefit in high-risk subgroups (age ≥65, BMI ≥30) with 2.3-day reduction in symptom duration .

ParameterValue (125 mg dose)
Tₘₐₓ2.5 h
AUC₀₋₂₄18.7 μg·h/mL
Protein Binding89%
Half-life7.2 h

Adverse Event Profile

Treatment-emergent adverse events were predominantly Grade 1-2:

  • Dysgeusia: 12.4% vs 1.1% placebo

  • Diarrhea: 8.2% vs 6.7%

  • LDL increase: 3.8% vs 1.4%

No QT prolongation or clinically significant drug-drug interactions were observed with common comedications (statins, antihypertensives) . Three COVID-related hospitalizations occurred in the treatment arm versus one with placebo, all involving unvaccinated patients with multiple comorbidities .

Regulatory Approvals and Current Status

Japan's PMDA granted emergency approval (November 2022) based on phase 2b data showing 24-hour faster symptom resolution, transitioning to full approval (March 2024) after phase 3 verification . The approved regimen (375 mg/125 mg ×5 days) achieves lung concentrations 5-fold above EC₉₀ throughout dosing .

Ongoing trials evaluate:

  • Post-exposure prophylaxis (PREVENT, NCT05518349)

  • Combination with remdesivir in hospitalized patients (NCT05635504)

  • Impact on post-acute sequelae (12-month follow-up in SCORPIO-HR)

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